An In-Depth Technical Guide to 4-(2-Morpholinoethyl)aniline: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-(2-Morpholinoethyl)aniline: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Data Landscape for a Niche Synthetic Intermediate
As a Senior Application Scientist, it is imperative to begin this guide with a note on the available data for 4-(2-Morpholinoethyl)aniline. While this compound holds potential as a synthetic intermediate in medicinal chemistry, it is not as extensively characterized in publicly accessible literature as some of its structural analogs. This guide, therefore, synthesizes the available computed data for 4-(2-Morpholinoethyl)aniline, draws predictive insights from the well-characterized and closely related compound 4-morpholinoaniline, and presents a hypothesized synthetic protocol based on established chemical principles. Our objective is to provide a comprehensive and practical resource that acknowledges the existing data gaps while equipping researchers with the necessary information to effectively utilize this compound in their work.
Core Molecular Attributes and Physicochemical Profile
4-(2-Morpholinoethyl)aniline is an aromatic amine featuring a morpholine moiety connected to an aniline ring via an ethyl linker. This unique structural combination imparts specific physicochemical properties that are of interest in drug design and development. The morpholine group is a common feature in many approved drugs, often introduced to improve solubility, metabolic stability, and overall pharmacokinetic profiles.
Structural and Molecular Data
A summary of the key structural and molecular identifiers for 4-(2-Morpholinoethyl)aniline is presented in the table below. This information is foundational for all further analysis and experimental design.
| Property | Value | Source |
| IUPAC Name | 4-(2-morpholin-4-ylethyl)aniline | PubChem[1] |
| Synonyms | 4-[2-(morpholin-4-yl)ethyl]aniline, Benzenamine, 4-[2-(4-morpholinyl)ethyl]- | PubChem[1] |
| CAS Number | 262368-47-8 | PubChem[1] |
| Molecular Formula | C₁₂H₁₈N₂O | PubChem[1] |
| Molecular Weight | 206.28 g/mol | PubChem[1] |
| Exact Mass | 206.141913202 Da | PubChem[1] |
| Canonical SMILES | C1COCCN1CCC2=CC=C(C=C2)N | PubChem[1] |
| InChI Key | LLPIMIMXCXEFER-UHFFFAOYSA-N | PubChem[1] |
Predicted Physicochemical Properties and Expert Analysis
While experimental data for 4-(2-Morpholinoethyl)aniline is sparse, computational models provide valuable predictions for its key physicochemical properties. These predictions, coupled with expert analysis based on the compound's structural features, offer a robust starting point for its application in research.
Predicted Properties
The following table summarizes the computationally predicted physicochemical properties of 4-(2-Morpholinoethyl)aniline.
| Property | Predicted Value | Source |
| XLogP3 | 1.2 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 38.5 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Density | 1.1±0.1 g/cm³ | Ningbo Inno Pharmchem Co.,Ltd. |
| Boiling Point | 343.6±27.0 °C at 760 mmHg | Ningbo Inno Pharmchem Co.,Ltd. |
| Flash Point | 161.6±23.7 °C | Ningbo Inno Pharmchem Co.,Ltd. |
| Refractive Index | 1.566 | Ningbo Inno Pharmchem Co.,Ltd. |
Expert Analysis and Comparison with 4-Morpholinoaniline
The predicted properties of 4-(2-Morpholinoethyl)aniline suggest a compound with moderate lipophilicity (XLogP3 of 1.2) and a polar surface area consistent with good cell permeability. The presence of a primary amine and the morpholine nitrogen provides sites for hydrogen bonding, influencing its solubility and potential for interaction with biological targets.
To provide further context, a comparison with the experimentally determined properties of the closely related 4-morpholinoaniline (CAS: 2524-67-6) is highly instructive.
| Property | 4-(2-Morpholinoethyl)aniline (Predicted) | 4-Morpholinoaniline (Experimental/Predicted) | Analysis of Differences |
| Molecular Weight | 206.28 g/mol | 178.23 g/mol | The ethyl linker in the target compound increases the molecular weight. |
| Melting Point | N/A | 132-135 °C[2][3] | The ethyl linker may disrupt crystal packing, potentially leading to a lower melting point for 4-(2-Morpholinoethyl)aniline. |
| Solubility | N/A | Soluble in chloroform, ethyl acetate[2][4] | The ethyl group slightly increases lipophilicity, suggesting similar or slightly better solubility in nonpolar organic solvents. |
| pKa (of the anilinic nitrogen) | N/A | 6.72±0.40 (Predicted)[2] | The electronic effect of the morpholinoethyl group on the aniline nitrogen is expected to be similar to the morpholino group, resulting in a comparable pKa. |
This comparative analysis suggests that while the two compounds share the same core pharmacophore, the ethyl linker in 4-(2-Morpholinoethyl)aniline will subtly influence its physical properties.
Synthesis and Reactivity
Proposed Synthetic Pathway
The most logical approach to the synthesis of 4-(2-Morpholinoethyl)aniline involves the reductive amination of 4-nitrophenethyl alcohol with morpholine, followed by the reduction of the nitro group. An alternative, and perhaps more direct route, would be the reduction of a 4-(2-morpholinoethyl)nitrobenzene precursor. A common method for the synthesis of the related 4-morpholinoaniline involves the hydrogenation of 4-(4-nitrophenyl)morpholine.[5]
Below is a proposed workflow for the synthesis of 4-(2-Morpholinoethyl)aniline.
Caption: Proposed two-step synthesis of 4-(2-Morpholinoethyl)aniline.
Detailed Experimental Protocol (Hypothesized)
This protocol is provided as a guideline for researchers. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary to achieve optimal yields.
Step 1: Synthesis of 4-(2-Morpholinoethyl)nitrobenzene
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To a stirred solution of 4-nitrophenethyl alcohol (1 equivalent) in dichloromethane (DCM), add morpholine (1.2 equivalents).
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Cool the mixture to 0 °C in an ice bath.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(2-morpholinoethyl)nitrobenzene.
Step 2: Synthesis of 4-(2-Morpholinoethyl)aniline
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Dissolve 4-(2-morpholinoethyl)nitrobenzene (1 equivalent) in ethanol or methanol.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation (H₂) at a suitable pressure (e.g., 50 psi) in a Parr hydrogenation apparatus.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 4-(2-Morpholinoethyl)aniline. Further purification may be achieved by recrystallization or column chromatography if necessary.
Reactivity of the Aniline Moiety
The primary amino group of 4-(2-Morpholinoethyl)aniline is a versatile functional handle for a variety of chemical transformations, making it a valuable building block in multi-step syntheses.
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Acylation and Sulfonylation: The aniline nitrogen can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides and sulfonamides.
-
Alkylation: The primary amine can undergo N-alkylation, although over-alkylation can be a competing side reaction.
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Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce a variety of substituents on the aromatic ring.
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Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the benzene ring.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 4-(2-Morpholinoethyl)aniline in CDCl₃ is expected to show the following signals:
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Aromatic Protons: Two doublets in the aromatic region (approximately δ 6.6-7.1 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
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Ethyl Linker Protons: Two triplets in the aliphatic region (approximately δ 2.5-2.8 ppm), corresponding to the two CH₂ groups of the ethyl linker.
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Morpholine Protons: Two multiplets or broad singlets in the aliphatic region (approximately δ 2.4-2.6 ppm and δ 3.6-3.8 ppm), corresponding to the CH₂ groups adjacent to the nitrogen and oxygen atoms of the morpholine ring, respectively.
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Amine Protons: A broad singlet in the region of δ 3.5-4.5 ppm, corresponding to the NH₂ protons. The chemical shift of this signal can be highly variable and it may exchange with D₂O.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each carbon environment. Key expected shifts include:
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Aromatic Carbons: Four signals in the aromatic region (approximately δ 115-150 ppm).
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Ethyl Linker Carbons: Two signals in the aliphatic region (approximately δ 30-40 ppm).
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Morpholine Carbons: Two signals in the aliphatic region (approximately δ 50-70 ppm).
Predicted IR Spectrum
The IR spectrum will be characterized by the following key absorption bands:
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N-H Stretching: Two sharp bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
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C-H Stretching: Bands in the region of 2800-3100 cm⁻¹ for the aliphatic and aromatic C-H bonds.
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C=C Stretching: Aromatic ring stretching vibrations in the region of 1500-1600 cm⁻¹.
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C-N Stretching: Aromatic C-N stretching around 1250-1350 cm⁻¹.
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C-O-C Stretching: A strong band around 1115 cm⁻¹ for the ether linkage in the morpholine ring.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 206. Key fragmentation patterns would likely involve the cleavage of the ethyl linker and the fragmentation of the morpholine ring. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₁₂H₁₈N₂O.
Applications in Drug Discovery and Medicinal Chemistry
The 4-morpholinoaniline scaffold is a privileged structure in medicinal chemistry, appearing in a number of clinically used drugs and investigational agents. The morpholine moiety is often incorporated to improve aqueous solubility and metabolic stability, while the aniline portion provides a key site for further chemical modification and interaction with biological targets.
Role as a Synthetic Intermediate
4-(2-Morpholinoethyl)aniline serves as a valuable intermediate for the synthesis of more complex molecules. Its primary amine can be used as a nucleophile in a variety of coupling reactions to build larger molecular frameworks. For example, it can be used in the synthesis of kinase inhibitors, where the aniline nitrogen often forms a key hydrogen bond with the hinge region of the kinase domain.
Known Bioactivities of Morpholinoaniline Derivatives
Derivatives of morpholinoaniline have been investigated for a wide range of therapeutic applications, including:
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Anticancer Agents: Many kinase inhibitors targeting signaling pathways implicated in cancer growth and proliferation incorporate the morpholinoaniline scaffold.[6]
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Antimicrobial Agents: The antibiotic Linezolid contains a morpholinoaniline-like moiety, highlighting the importance of this structural class in the development of anti-infective agents.[7]
-
Central Nervous System (CNS) Active Agents: The physicochemical properties imparted by the morpholine group can be favorable for CNS drug candidates, and morpholinoaniline derivatives have been explored for various neurological targets.[2]
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Anti-inflammatory Agents: Some morpholine-containing compounds have shown promise as anti-inflammatory agents.[8]
The following diagram illustrates the central role of 4-(2-Morpholinoethyl)aniline as a building block for diverse therapeutic agents.
Caption: Potential applications of 4-(2-Morpholinoethyl)aniline in medicinal chemistry.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-(2-Morpholinoethyl)aniline. While a specific safety data sheet (SDS) for this compound is not widely available, the safety profile can be inferred from similar aniline and morpholine derivatives.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly closed.
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Toxicity: Aniline derivatives can be toxic if ingested, inhaled, or absorbed through the skin. Assume this compound has similar potential toxicity and handle it accordingly.
Conclusion
4-(2-Morpholinoethyl)aniline is a promising, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. Its combination of a reactive aniline moiety and a solubilizing morpholine group makes it an attractive starting material for the synthesis of a wide range of potential therapeutic agents. While a lack of comprehensive experimental data necessitates a predictive and comparative approach to understanding its properties, this guide provides a solid foundation for researchers to incorporate this compound into their synthetic strategies. The proposed synthetic route and predicted spectroscopic data offer practical guidance for its preparation and characterization. As the demand for novel chemical entities in drug discovery continues to grow, the value of versatile intermediates like 4-(2-Morpholinoethyl)aniline is likely to increase.
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